N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester
Brand Name: Vulcanchem
CAS No.: 2134-24-9
VCID: VC21536810
InChI: InChI=1S/C26H21NO3/c28-25(21-12-5-2-6-13-21)27-24(17-19-9-3-1-4-10-19)26(29)30-23-16-15-20-11-7-8-14-22(20)18-23/h1-16,18,24H,17H2,(H,27,28)
SMILES: C1=CC=C(C=C1)CC(C(=O)OC2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=CC=C4
Molecular Formula: C26H21NO3
Molecular Weight: 395.4 g/mol

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester

CAS No.: 2134-24-9

Cat. No.: VC21536810

Molecular Formula: C26H21NO3

Molecular Weight: 395.4 g/mol

* For research use only. Not for human or veterinary use.

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester - 2134-24-9

CAS No. 2134-24-9
Molecular Formula C26H21NO3
Molecular Weight 395.4 g/mol
IUPAC Name naphthalen-2-yl 2-benzamido-3-phenylpropanoate
Standard InChI InChI=1S/C26H21NO3/c28-25(21-12-5-2-6-13-21)27-24(17-19-9-3-1-4-10-19)26(29)30-23-16-15-20-11-7-8-14-22(20)18-23/h1-16,18,24H,17H2,(H,27,28)
Standard InChI Key NPPKNSHRAVHLHD-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC(C(=O)OC2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)OC2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=CC=C4

Chemical Properties

Structural Characteristics

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester features a benzoyl group attached to the amine of phenylalanine, with the carboxylic acid group esterified with 2-naphthol. This arrangement creates a molecule with distinct regions: a hydrophobic naphthalene ring system, an amide linkage, and a phenyl moiety. These structural elements contribute to its reactivity patterns and biological interactions.

Physical Properties

The compound exists as a crystalline powder at room temperature. Its molecular weight of 395.45 g/mol and its hydrophobic nature influence its solubility characteristics and biological distribution. The compound requires specific storage conditions, with recommendations for storage at -20°C to maintain stability .

Solubility and Stability

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester demonstrates limited water solubility due to its hydrophobic character. For laboratory use, DMSO is commonly employed as a solvent for preparing stock solutions. The stability of such solutions varies with storage conditions - when stored at -80°C, they remain stable for up to 6 months, while at -20°C, the recommended usage period is limited to 1 month .

Synthesis and Preparation

Synthetic Routes

The synthesis of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester typically involves the esterification of N-Benzoyl-DL-phenylalanine with 2-naphthol. This reaction generally requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Laboratory Preparation Methods

For laboratory stock solutions, precise preparation methods have been established. The following table illustrates the volumes required to prepare solutions of varying molarities:

ConcentrationVolume Required for Different Quantities
1 mg
1 mM2.5288 mL
5 mM0.5058 mL
10 mM0.2529 mL

This standardized preparation approach ensures consistency in research applications and facilitates reproducible results in enzymatic assays .

Chemical Reactions

Oxidation Reactions

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester can undergo oxidation reactions, particularly at the naphthalene moiety. These reactions typically employ oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) and can yield corresponding naphthoquinones and benzamido derivatives.

Reduction Reactions

Under appropriate conditions, the compound can be subjected to reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions typically target the ester and amide functional groups, potentially yielding amine derivatives.

Substitution Reactions

The compound's naphthalene ring can participate in nucleophilic substitution reactions. Common nucleophiles employed include sodium methoxide (NaOMe) and sodium ethoxide (NaOEt), resulting in various substituted naphthalene derivatives.

Biological Activity

Interactions with Enzymes

The most well-documented biological activity of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester is its interaction with serine proteases, particularly chymotrypsin. The compound serves as a substrate for these enzymes, with the naphthyl ester group enhancing its reactivity toward serine proteases. Upon enzymatic cleavage, it releases fluorescent or chromogenic products, making it valuable for enzyme kinetics studies and inhibitor design .

Enzyme Inhibition Properties

Research suggests that N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory potential. The compound's structural features allow it to bind to specific enzymes and modulate their activity, though the exact mechanisms remain under investigation.

Role in Amino Acid Derivative Applications

As a phenylalanine derivative, the compound belongs to a class of substances that have been commercially utilized as ergogenic supplements. These compounds can influence the secretion of anabolic hormones, provide fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Research Applications

Enzyme Assays and Kinetics Studies

The primary research application of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester is in enzyme assays, particularly for measuring chymotrypsin activity. Its ability to release measurable products upon enzymatic cleavage makes it a standard substrate in biochemical research. Studies by Luckose et al. (2015) highlighted the use of this compound in measuring enzyme activities, demonstrating that structural modifications can significantly alter its reactivity with enzymes .

Biochemical Probe Applications

The compound serves as a valuable biochemical probe due to its structural similarity to biologically active compounds. This application facilitates investigations into enzyme specificity, kinetics, and the effects of inhibitors on enzymatic activity.

Comparative Analysis

Comparison with Similar Compounds

N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester can be compared with other phenylalanine derivatives to understand structure-activity relationships. The following table presents a comparative analysis:

CompoundMolecular FormulaUnique FeaturesApplications
N-Benzoyl-DL-phenylalanine 2-Naphthyl EsterC26H21NO3Naphthyl ester group enhances reactivity with serine proteasesEnzyme assays, biochemical probe
N-Benzoyl-L-phenylalanineC16H15NO3L-isomer variant; lacks naphthyl esterDifferent enzyme affinities, protein studies
N-Acetyl-DL-phenylalanineC11H13NO3Acetylated formProtein synthesis studies
Naphthalen-2-yl-benzamide-Similar structure but lacks phenylpropanoate moietyComparative enzyme studies

This comparison illustrates how structural variations influence biological activity and enzyme interactions, highlighting the unique position of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester in biochemical research .

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